4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that incorporates a pyridine ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
The synthesis of 4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the pyridine ring and the introduction of the methoxyphenyl and phenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Phenyl Group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as those containing pyridine rings or methoxyphenyl groups. Some similar compounds include:
Properties
CAS No. |
797802-53-0 |
---|---|
Molecular Formula |
C24H18ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-chloro-2-[5-(2-methoxyphenyl)-6-phenylpyridin-2-yl]phenol |
InChI |
InChI=1S/C24H18ClNO2/c1-28-23-10-6-5-9-18(23)19-12-13-21(20-15-17(25)11-14-22(20)27)26-24(19)16-7-3-2-4-8-16/h2-15,27H,1H3 |
InChI Key |
DOVFQBNECGSNNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(C=C2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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